Phenylselenyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
phenyl selenohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClSe/c7-8-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCXADMLESSGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205679 | |
| Record name | Chloroselenobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5707-04-0 | |
| Record name | Benzeneselenenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5707-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroselenobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroselenobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroselenobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Elucidation of Phenylselenyl Chloride Reactivity
Fundamental Electrophilic Addition Pathways
The reaction of phenylselenyl chloride with carbon-carbon double bonds is a cornerstone of its synthetic utility. This transformation proceeds via a well-established electrophilic addition mechanism, characterized by the formation of a key cationic intermediate. researchgate.netrsc.org
Formation and Characterization of Seleniranium Cation Intermediates
The electrophilic addition of this compound to an alkene is initiated by the interaction of the alkene's π-electrons with the electrophilic selenium atom. This leads to the formation of a three-membered cyclic cation known as a seleniranium ion. semanticscholar.orgrsc.org This process is analogous to the formation of bromonium or chloronium ions in halogen addition reactions. libretexts.org The phenylselenyl group adds across the double bond, creating a bridged intermediate where the positive charge is delocalized over the selenium and the two carbon atoms of the original double bond. bg.ac.rs
The formation of the seleniranium ion is a critical step that dictates the stereochemical outcome of the reaction. rsc.org These intermediates have been proposed and studied extensively. rsc.orgbg.ac.rs While often transient, their existence is supported by a wealth of experimental and computational evidence. bg.ac.rsscilit.com Computational studies, such as those using the MNDO-PM3 method, have shown that seleniranium ions are stable intermediates in these reactions. bg.ac.rs For instance, calculations on the reaction of a phenylselenium cation (PhSe+) with 4-penten-1-ol (B13828) show that the approach of the two species smoothly leads to the formation of the bridged seleniranium cation intermediate without a significant activation energy barrier. bg.ac.rs
Further characterization comes from trapping experiments and spectroscopic analysis. In some cases, stable seleniranium ions have been prepared and characterized by X-ray crystallography and NMR spectroscopy, confirming their three-membered ring structure. researchgate.net The stability of the seleniranium ion can be influenced by the solvent and the structure of the alkene. rsc.org
Table 1: Calculated Heats of Formation for Seleniranium Ions from Substituted Alkenols
| Entry | Substrate | Intermediate | Heat of Formation (kcal/mol) | Source |
| 1 | 4-Penten-1-ol | 2a | 139.7 | bg.ac.rs |
| 2 | (E)-4-Hexen-1-ol | 2b | 124.3 | bg.ac.rs |
| 3 | (Z)-4-Hexen-1-ol | 2c | 126.1 | bg.ac.rs |
| 4 | 5-Methyl-4-hexen-1-ol | 2d | 114.0 | bg.ac.rs |
Nucleophilic Trapping of Seleniranium Ions
Once formed, the strained seleniranium ion is highly susceptible to nucleophilic attack. mdpi.com This step involves the ring-opening of the intermediate by a nucleophile, which can be the chloride ion from the reagent itself or an external nucleophile present in the reaction mixture. libretexts.orgbeilstein-journals.org The attack typically proceeds in an SN2-like fashion, where the nucleophile approaches one of the carbon atoms of the three-membered ring from the side opposite the C-Se bonds. libretexts.orgbg.ac.rs This backside attack is responsible for the characteristic anti-addition stereochemistry observed in these reactions. libretexts.org
A wide variety of nucleophiles can be employed to trap the seleniranium ion, leading to a diverse array of 1,2-difunctionalized products. For example, the reaction of an alkene with this compound in the presence of water or alcohols leads to hydroxy- or alkoxyselenylation products, respectively. researchgate.net Similarly, using sodium azide (B81097) provides azidoselenylation products. semanticscholar.org The choice of nucleophile is a key determinant of the final product structure. The chloride anion released from this compound can compete with other nucleophiles, and in some cases, using phenylselenyl bromide is preferred to minimize the formation of the chlorinated by-product, as the bromide anion is less nucleophilic in many aprotic solvents. beilstein-journals.org
Regiochemical and Stereochemical Control in Addition Reactions
The addition of this compound to unsymmetrical alkenes raises the question of regioselectivity: which carbon atom receives the phenylselenyl group and which is attacked by the nucleophile. The outcome is governed by both electronic and steric factors, consistent with the nature of the bridged seleniranium ion intermediate.
In the case of additions to terminal alkenes, the reaction often proceeds with anti-Markovnikov regioselectivity. researchgate.net This means the nucleophile attacks the less substituted carbon atom of the seleniranium ion, primarily due to steric hindrance. researchgate.net However, for styrene (B11656) derivatives, where one carbon is benzylic, the reaction follows Markovnikov's rule. researchgate.net The nucleophile attacks the benzylic carbon, which can better stabilize the partial positive charge that develops during the SN2-like transition state of the ring-opening. chemguide.co.uk The presence of electron-withdrawing groups on the alkene can also influence the distribution of regioisomeric adducts. rsc.org
The stereochemistry of the addition is typically anti. The bridged nature of the seleniranium ion shields one face of the original double bond, forcing the nucleophile to attack from the opposite face. libretexts.orgbg.ac.rs This results in the two new groups (the phenylselenyl group and the nucleophile) being added to opposite sides of the carbon-carbon bond, a stereochemical course that has been consistently observed. semanticscholar.orgscilit.com For example, the reaction of (E)-alkenes yields threo products, while (Z)-alkenes give erythro products, demonstrating the stereospecificity of the reaction. bg.ac.rs
Table 2: Regioselectivity in the Addition of this compound to Alkenes
| Alkene Substrate | Major Product Type | Regioselectivity | Rationale | Source |
| Terminal Alkenes (e.g., 1-Octene) | 1-Chloro-2-(phenylselanyl)octane | Anti-Markovnikov | Steric factors dominate; nucleophile attacks the less hindered carbon. | researchgate.net |
| Styrene Derivatives | 2-Chloro-1-phenyl-1-(phenylselanyl)ethane | Markovnikov | Electronic factors dominate; nucleophile attacks the benzylic carbon which can better stabilize positive charge. | researchgate.net |
| Bicyclo[2.2.1]hept-2-ene | exo-Phenylselenyl-endo-chloro adduct | exo-Selective addition | Steric and electronic effects of the bicyclic system favor attack of the electrophile on the exo face. | publish.csiro.au |
Intramolecular Selenocyclofunctionalization Mechanisms
When the alkene substrate also contains a tethered internal nucleophile, the seleniranium ion intermediate can be trapped intramolecularly. This process, known as selenocyclofunctionalization, is a powerful method for constructing heterocyclic rings. researcher.liferesearchgate.net The mechanism follows the same initial steps as the intermolecular reaction: formation of the seleniranium ion, followed by nucleophilic attack. However, the attack is now an intramolecular ring-closing step.
Selenoetherification and Selenolactonization Mechanisms
Unsaturated alcohols and carboxylic acids are excellent substrates for intramolecular cyclization promoted by this compound. researchgate.net When an unsaturated alcohol (an alkenol) is treated with PhSeCl, the intermediate seleniranium ion is trapped by the hydroxyl group, a process termed selenoetherification. researchgate.netresearchgate.net This cyclization typically follows Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored over endo pathways. researcher.life The result is the formation of phenylselanyl-substituted cyclic ethers, such as tetrahydrofurans and tetrahydropyrans. researchgate.net Quantum-chemical calculations have supported the favorability of these intramolecular cyclization pathways. bg.ac.rs
Similarly, selenolactonization occurs when an unsaturated carboxylic acid is used. mdpi.comacs.org The carboxyl group acts as the internal nucleophile, attacking the seleniranium ion to form a phenylselanyl-substituted lactone. This reaction is a highly effective method for lactone synthesis and has been developed into catalytic and highly enantioselective versions using chiral catalysts. mdpi.comacs.org The mechanism proceeds cleanly, and in the case of silyl (B83357) esters of unsaturated acids, the reaction can spontaneously and quantitatively afford the lactone product. capes.gov.br
Cyclization onto Nitrogen-Containing Nucleophiles (e.g., Selenolactamization)
Nitrogen-containing nucleophiles, such as amides, carbamates, and amines, can also participate in selenocyclofunctionalization reactions. semanticscholar.orgcardiff.ac.uk The intramolecular reaction of an unsaturated amide with this compound, for example, leads to the formation of a lactam in a process known as selenolactamization.
The mechanism is analogous to selenoetherification. scilit.com The electrophilic addition of PhSeCl to the double bond generates the seleniranium cation. scilit.com A key subsequent step is the intramolecular anti-attack of the amidic nitrogen atom on one of the carbons of the seleniranium ring. scilit.com This ring closure yields an intermediate imidazolinium cation, which, after deprotonation, gives the final fused bicyclic lactam product. scilit.com Computational studies using Density Functional Theory (DFT) have confirmed that the 5-exo cyclization pathway is generally preferred over the 6-endo pathway for substrates like 5-alkenylhydantoins. scilit.com This methodology has been applied to the synthesis of various nitrogen-containing heterocycles. semanticscholar.orgrsc.org
Radical Reaction Pathways Initiated by Phenylselenyl Species
This compound and related species can serve as precursors to the phenylselenyl radical (PhSe•), a key intermediate in various radical-mediated transformations. The generation of this radical can be accomplished through several methods, including the homolytic cleavage of the Se-Se bond in diphenyl diselenide, often induced by visible light or heat. mdpi.combeilstein-journals.org Once formed, the phenylselenyl radical exhibits diverse reactivity, most notably adding to unsaturated carbon-carbon bonds.
Visible-light-induced reactions provide a mild and efficient pathway for initiating these radical processes. For instance, the irradiation of diphenyl diselenide produces the phenylselenyl free radical, which can then add to substrates like indolyl-ynones. mdpi.com This addition generates an alkenyl radical intermediate that subsequently undergoes cyclization and oxidation to yield complex spirocyclic structures. mdpi.com The reaction's dependence on a radical pathway is often confirmed by inhibition experiments using radical scavengers like TEMPO. mdpi.com In some cases, visible-light irradiation can promote the in situ formation of phenylselenyl bromide from phenylselenyl radical abstraction of a bromine atom from a source like CBr₄. mdpi.com
Radical initiators, such as azobisisobutyronitrile (AIBN) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), are also employed to generate the phenylselenyl radical. beilstein-journals.orggoogle.com This radical can add to the double bond of methylenecyclopropanes (MCPs), initiating a cascade of ring-opening and intramolecular cyclization to form naphthaldehyde derivatives. beilstein-journals.org The mechanism involves the initial addition of the PhSe• radical, followed by ring opening to form a more stable alkyl radical, which then undergoes further transformations. beilstein-journals.org It is noteworthy that in certain radical ring-opening reactions, the use of this compound or bromide directly may result in only trace amounts of the desired product, highlighting the importance of choosing the appropriate selenium precursor. beilstein-journals.org
The phenylselanyl group can be viewed as a "radical protecting group" due to the C-Se bond's ability to be selectively cleaved under radical conditions, often with greater ease than other functionalities like C-Cl bonds. researchgate.net This chemoselectivity allows for controlled radical generation at specific sites within a molecule. researchgate.net
Table 1: Initiation and Propagation in Phenylselenyl Radical Reactions
| Initiation Method | Selenium Precursor | Substrate Example | Key Intermediate | Product Type | Reference(s) |
| Visible Light | Diphenyl Diselenide | Indolyl-ynones | Alkenyl radical | 3-Selenospiroindolenines | mdpi.com |
| Chemical Initiator ((NH₄)₂S₂O₈) | Diphenyl Diselenide | Cyclopropylaldehydes | Alkyl radical | 3-Arylselanylnaphthaldehydes | beilstein-journals.org |
| Chemical Initiator (AIBN) | This compound | Dienes | Alkyl radical | Halogenated cyclic compounds | google.com |
| Photolysis | Diphenyl Diselenide | Alkenes/Alkynes | Malonate ester radical | Phenylseleno-functionalized esters | researchgate.net |
Role of Frustrated Lewis Pair Interactions in this compound Chemistry
A Frustrated Lewis Pair (FLP) consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond adduct. wikipedia.org This "unquenched" reactivity allows FLPs to activate a variety of small molecules. wikipedia.org In this context, this compound (PhSeCl) can function as a soft Lewis acid, participating in FLP-type reactivity, particularly in the activation of π-bonds. researchgate.netcardiff.ac.uk
Research into the reaction of PhSeCl with diynyl esters demonstrates its role in FLP chemistry. researchgate.netcardiff.ac.uk When reacting with methyl-2-{[2-(phenylethynyl)phenyl]ethynyl} benzoate, PhSeCl acts as a soft Lewis acid, while an alkyne moiety within the substrate can act as the Lewis base. The reaction proceeds via an FLP-type trans-1,2-addition. cardiff.ac.uk A plausible mechanism involves the electrophilic addition of PhSeCl to one of the alkyne groups, forming a three-membered selenirenium cation intermediate. researchgate.netcardiff.ac.uk This is followed by an intramolecular ring-opening, where the carbonyl oxygen of the ester acts as a nucleophile, leading to the formation of an isocoumarin. researchgate.net
Further reaction with additional equivalents of PhSeCl showcases more complex FLP behavior. The newly formed isocoumarin, which contains a Lewis basic selane, can form an FLP with a second equivalent of Lewis acidic PhSeCl. cardiff.ac.uk This pairing facilitates the activation of the second alkyne bond, leading to a tetracyclic zwitterionic structure. cardiff.ac.uk In this cascade, a third equivalent of PhSeCl intercepts the eliminated chloride ion, forming the [PhSeCl₂]⁻ counterion. cardiff.ac.uk
The reactivity of the soft Lewis acid PhSeCl contrasts sharply with that of hard Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). While PhSeCl engages in sequential alkyne activation, B(C₆F₅)₃ initiates a different cascade reaction, yielding a complex π-conjugated system containing phthalide (B148349) and indene (B144670) subunits. researchgate.net This highlights how the choice of Lewis acid (hard vs. soft) can dramatically diverge reaction pathways in FLP chemistry. cardiff.ac.uk
Table 2: Comparison of Lewis Acid Reactivity with a Diynyl Ester
| Lewis Acid | Type | Initial Product (1 equiv.) | Final Product (Excess) | Reaction Type | Reference(s) |
| This compound (PhSeCl) | Soft | Isocoumarin | Tetracyclic benzoselenopyran | Sequential π-bond activation | researchgate.netcardiff.ac.uk |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Hard | N/A | Phthalide and indene system | Cascade domino reaction | researchgate.net |
Influence of Solvent Polarity and Anionic Coordination on Reaction Outcomes
The course of reactions involving this compound is significantly modulated by the reaction medium, specifically the polarity of the solvent and the coordinating ability of the anions present. cdnsciencepub.comresearchgate.net These factors influence the nature of the reaction intermediates, which in turn dictates the final product distribution.
The addition of PhSeCl to alkenes is a classic example where solvent effects are prominent. The reaction is believed to proceed via an AdE2 mechanism involving the formation of a seleniranium ion intermediate. cdnsciencepub.com The stability and fate of this intermediate are highly dependent on the solvent. In polar, nucleophilic solvents like methanol, the solvent can act as a nucleophile, trapping the seleniranium ion to yield β-methoxyalkyl phenyl selenides. cdnsciencepub.com This pathway involves solvent-separated ion pairs. cdnsciencepub.com The formation of these solvent-incorporated products competes with the direct attack of the chloride anion, which would lead to the corresponding chloro-adduct. cdnsciencepub.com The preference for solvent incorporation over chloride addition indicates that the solvent can effectively stabilize the cationic intermediate and outcompete the counterion as a nucleophile.
Conversely, in less polar or non-nucleophilic solvents such as dichloromethane (B109758) or chloroform, the chloride ion is more likely to act as the primary nucleophile, leading to 1,2-addition products. researchgate.netcardiff.ac.uk The choice of solvent can also impact the formation of self-assembled monolayers (SAMs) of organoselenium compounds, where the structural quality of the SAM increases with solvent polarity. researchgate.net
Anionic coordination refers to the interaction of the anion (in this case, chloride) with the cationic intermediate. The chloride ion, liberated from PhSeCl, can exist as part of an intimate ion pair with the seleniranium cation or as a free ion in solution. cdnsciencepub.com Its nucleophilicity and ability to coordinate directly influence the reaction. For instance, the chloride ion can be intercepted by an additional equivalent of PhSeCl to form the less nucleophilic but more stable [PhSeCl₂]⁻ complex anion. cardiff.ac.uk This sequestration of the chloride ion can prevent it from participating in the primary reaction, allowing other nucleophiles (like the solvent or an intramolecular group) to determine the reaction's outcome. cardiff.ac.uk The structure of the selenium electrophile and its counterion are thus crucial factors that, along with the solvent, steer the course of these reactions. researchgate.net
Table 3: Effect of Methanol as Solvent in PhSeCl Addition to Alkenes
| Alkene Type | Observed Products | Inferred Intermediates | Reference(s) |
| Acyclic (e.g., simple alkyl-substituted) | β-Methoxyalkyl phenyl selenides, Chloro-adducts | Intimate and solvent-separated ion-pairs | cdnsciencepub.com |
| Cyclic (e.g., simple alkyl-substituted) | β-Methoxyalkyl phenyl selenides, Chloro-adducts | Intimate and solvent-separated ion-pairs | cdnsciencepub.com |
| Acyclic (rearrangement-prone) | Wagner-Meerwein and homoallylic rearrangement products | Cationic intermediates, ion-pairs | cdnsciencepub.com |
Investigation of Catalytic Cycles and Reagent Regeneration
While many organoselenium reactions use stoichiometric amounts of the reagent, there is growing interest in developing catalytic systems where this compound or a derivative is used in substoichiometric quantities. The viability of such a system hinges on an efficient catalytic cycle that includes a step for regenerating the active selenium species. researchgate.netsaskoer.ca
An example of a catalytic process is the electrochemical cis-dichlorination of alkenes, where PhSeCl is used as a catalyst. researchgate.netresearchgate.net In the proposed mechanism, the key step involves the activation of a this compound-alkene adduct by an electrochemically generated phenylselenyl trichloride (B1173362) species. researchgate.net The cycle is closed by the nucleophilic replacement of the selenium moiety by chloride, which is supplied by a supporting electrolyte like tetrabutylammonium (B224687) chloride, thus regenerating the catalyst for the next turnover. researchgate.net This method provides high diastereoselectivity for the cis-dichlorinated products. researchgate.net
In many organoselenium-catalyzed oxidation reactions, the catalytic cycle involves the conversion of the Se(II) species (e.g., in a selenide) to a higher oxidation state, typically a Se(IV) species (e.g., a selenoxide), which is the active oxidant. After the selenium species has reacted with the substrate, it is returned to its lower oxidation state. To complete the catalytic cycle, a stoichiometric terminal oxidant is required to regenerate the active Se(IV) species from the reduced Se(II) form. researchgate.net
Computational studies and experimental evidence have been used to elucidate these catalytic pathways. For instance, in a selenium-catalyzed rearrangement of N-aryl-hydroxamic acids, a computed catalytic cycle shows the involvement of PhSeBr. nih.gov The cycle involves sequential cdnsciencepub.comresearchgate.net-sigmatropic rearrangements, with the final step regenerating the active selenium catalyst and yielding the aminophenol product. nih.gov The development of catalytic enantioselective selenofunctionalization reactions also relies on intricate catalytic cycles. Here, cooperative catalysis involving a chiral hydrogen-bond donor, a Brønsted acid, and a Lewis base can activate the selenium reagent, which then reacts with the substrate. nih.gov The catalyst is regenerated upon product formation, enabling the enantioselective cycle to continue. nih.gov The regeneration of catalysts is a critical step to ensure high performance and long catalyst life in industrial applications. digitalrefining.comevonik.com
Table 4: General Scheme for a Redox-Based Selenium Catalytic Cycle
| Step | Process | Selenium Oxidation State | Description | Reference(s) |
| 1. Activation | Oxidation of Catalyst | Se(II) → Se(IV) | The selenium catalyst (e.g., diselenide) is oxidized by a terminal oxidant to the active electrophilic species. | researchgate.net |
| 2. Reaction | Substrate Functionalization | Se(IV) → Se(II) | The active selenium species reacts with the substrate (e.g., an alkene), transferring functionality and being reduced back to Se(II). | researchgate.netnih.gov |
| 3. Regeneration | Re-oxidation | Se(II) → Se(IV) | The reduced Se(II) species is re-oxidized by the terminal oxidant, regenerating the active catalyst for the next cycle. | researchgate.netdigitalrefining.com |
Advanced Synthetic Applications of Phenylselenyl Chloride
Selective Functionalization of Unsaturated Hydrocarbons
The reaction of phenylselenyl chloride with alkenes proceeds through an electrophilic addition mechanism, forming a key intermediate known as a seleniranium ion. The fate of this three-membered ring dictates the final product, as it is susceptible to nucleophilic attack. This two-step sequence, termed selenenylation-functionalization, allows for the highly regio- and stereocontrolled introduction of two different functional groups across a double bond.
Hydroxyselenenylation and Oxyselenenylation
The reaction of this compound with alkenes in the presence of water provides a direct and convenient route to β-hydroxy selenides. researchgate.netchemrevlett.com This transformation, known as hydroxyselenenylation, typically proceeds in a mixed solvent system like aqueous acetonitrile (B52724) and does not require any additional catalyst. researchgate.netchemrevlett.com The reaction is highly regioselective; the phenylseleno group adds to the less sterically hindered carbon of the alkene, while the hydroxyl group attacks the more substituted carbon, following Markovnikov's rule. chemrevlett.com This method is applicable to a wide range of alkenes, including terminal, di-, tri-, and tetrasubstituted variants, consistently affording the corresponding β-hydroxy selenides in good to excellent yields. chemrevlett.com
Intramolecular versions of this reaction, known as oxyselenenylation, are powerful methods for constructing cyclic ethers. When unsaturated alcohols are treated with this compound, the initially formed seleniranium ion is trapped by the internal hydroxyl group, leading to the formation of seleno-functionalized tetrahydrofurans and tetrahydropyrans. researchgate.net This cyclization process is highly efficient and regioselective. researchgate.net
Table 1: Examples of Hydroxyselenenylation of Alkenes with this compound
| Alkene Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Styrene (B11656) | PhSeCl, MeCN/H₂O, RT | 2-Phenyl-2-hydroxyethyl phenyl selenide (B1212193) | 94 | chemrevlett.com |
| 1-Octene | PhSeCl, MeCN/H₂O, RT | 1-(Phenylselanyl)octan-2-ol | 85 | chemrevlett.com |
| Cyclohexene | PhSeCl, MeCN/H₂O, RT | trans-2-(Phenylselanyl)cyclohexan-1-ol | 95 | chemrevlett.com |
Azidoselenenylation
The concurrent addition of an azide (B81097) and a phenylseleno group across a double bond, or azidoselenenylation, is a valuable transformation for synthesizing β-azido selenides. These products are versatile synthetic intermediates, as the azide group can be readily converted into amines or participate in cycloaddition reactions. The reaction is typically carried out by treating an alkene with a source of electrophilic selenium, such as this compound, and an azide source like sodium azide. chemrevlett.com The reaction proceeds with stereospecific anti-addition, a consequence of the nucleophilic azide attacking the intermediate seleniranium ion from the face opposite to the selenium bridge. chemrevlett.com The regiochemistry depends on the alkene's substitution pattern; for phenyl-substituted alkenes, the azide group adds to the carbon bearing the phenyl group with high selectivity. chemrevlett.com
Table 2: Azidoselenenylation of Alkenes
| Alkene | Selenium Reagent | Azide Source | Product | Stereochemistry | Reference |
|---|---|---|---|---|---|
| Styrene | PhSeOTf (from PhSeCl) | NaN₃ | 2-Azido-1-phenyl-1-(phenylselanyl)ethane | Anti | chemrevlett.com |
| 1-Octene | PhSeOTf (from PhSeCl) | NaN₃ | Mixture of regioisomers | Anti | chemrevlett.com |
Haloselenenylation, including Vicinal Dichlorination
When this compound reacts with an alkene, the chloride anion itself can act as the nucleophile, leading to a chloroselenenylation product. chemrevlett.com This reaction introduces both a phenylseleno group and a chlorine atom across the double bond in a stereospecific anti-fashion. researchgate.net
Table 3: this compound-Mediated Halogenation Reactions
| Reaction Type | Alkene | Reagents | Key Feature | Product | Reference |
|---|---|---|---|---|---|
| Chloroselenenylation | Cycloalkenes | PhSeCl | anti-addition | trans-1-Chloro-2-(phenylselanyl)alkane | researchgate.net |
| Electrochemical cis-Dichlorination | Cyclohexene | PhSeCl (cat.), TBACl, Electrolysis | syn-addition | cis-1,2-Dichlorocyclohexane | nih.gov |
Trifluoromethoxyselenenylation
The introduction of the trifluoromethoxy (–OCF₃) group into organic molecules is of great interest due to its ability to modulate physicochemical and biological properties. The phenylseleno trifluoromethoxylation of alkenes represents a modern method for creating β-selenylated trifluoromethoxylated compounds. beilstein-journals.org The reaction involves the electrophilic addition of a phenylselenyl halide to an alkene to generate the seleniranium ion, which is then intercepted by a nucleophilic source of the trifluoromethoxy group. beilstein-journals.org While this compound can be used, it can lead to competitive chloroselenenylation. To circumvent this, phenylselenyl bromide is often preferred as the bromide anion is less nucleophilic in the aprotic solvents typically used, such as acetonitrile. beilstein-journals.org This strategy minimizes the formation of the halogenated by-product and leads to excellent yields of the desired trifluoromethoxylated product. beilstein-journals.org
Selenoaminations and Related Heteroatom Incorporations
Selenoamination reactions introduce both a selenium and a nitrogen functionality across a double bond. This compound is a key reagent for initiating this transformation. For instance, the reaction of olefins with this compound in a nitrile solvent like acetonitrile, often in the presence of a strong acid like trifluoromethanesulfonic acid, affords β-acetamidoalkyl phenyl selenides in good yields. tandfonline.com The nitrile acts as both the solvent and the nitrogen source, participating via a Ritter-type reaction mechanism. This amidoselenation proceeds with trans stereospecificity. tandfonline.com Alternatively, sulfonamides can be used as the nitrogen source in the presence of a Lewis acid such as zinc(II) chloride. tandfonline.com
Intramolecular selenoaminations, or aminoselenocyclizations, are powerful for constructing nitrogen-containing heterocycles. Unsaturated carbamates or amides, upon treatment with this compound, undergo cyclization to form substituted pyrrolidines, oxazolines, and other heterocyclic systems. orgsyn.orgnih.govnih.gov Electrochemical methods have also been developed for the efficient selenocyclization of N-allyl benzamides.
Construction of Diverse Heterocyclic Frameworks
Beyond simple functionalization, this compound is a versatile tool for the synthesis of a wide variety of heterocyclic compounds. The electrophilic cyclization initiated by PhSeCl on a suitably positioned unsaturated substrate is a common and effective strategy.
This methodology has been successfully applied to the synthesis of oxygen heterocycles. As mentioned previously, the oxyselenenylation of unsaturated alcohols and carboxylic acids derived from Baylis-Hillman adducts provides a convenient route to phenylselenopyrans and lactones, respectively. nih.gov
The synthesis of nitrogen-containing heterocycles is also well-established. For example, the reaction of in-situ generated α,β-alkynyl hydrazones with this compound triggers a cyclization to produce 4-(phenylselanyl)-substituted pyrazoles. Furthermore, the intramolecular cyclization of unsaturated N-benzyl carbamates induced by PhSeCl yields cyclic carbamates, which are precursors to important alkaloids. nih.gov Similarly, N-allyl benzamides and unsaturated oximes can be converted into selenofunctionalized oxazolines and isoxazolines through electrochemical cyclization. These reactions highlight the power of this compound to mediate the formation of complex N-heterocyclic frameworks.
C-Se Bond Formation in Cross-Coupling and Annulation Strategies
This compound is a key reagent for introducing the phenylselenyl group onto a molecule, which can then participate in various cross-coupling and annulation reactions. These strategies often leverage the unique reactivity of the carbon-selenium (C-Se) bond.
In selenylative ipso-annulation reactions, this compound can be used to generate an electrophilic selenium species that triggers a cyclization cascade. For example, in the synthesis of seleno-spirocyclohexadienones, an electrophilic selenenyl chloride species, which can be generated in situ from diphenyl diselenide and an oxidant, initiates a tandem electrophilic addition/ipso-annulation/dearomatization sequence on N-arylpropiolamide substrates. acs.org
This compound is also employed in electrochemical dichlorination of alkenes, acting as a substoichiometric mediator. In this process, PhSeCl serves a dual role: it reacts with the alkene to form a this compound-alkene adduct and is also oxidized at the anode to form PhSeCl₃. The reaction between these two species, followed by nucleophilic substitution, yields the cis-dichlorinated product. rsc.org This highlights the use of PhSeCl in developing novel cross-coupling methodologies.
Furthermore, annulation strategies for forming heterocyclic rings often involve an initial C-Se bond formation. For instance, the synthesis of 3-pyrrolines can be achieved via a [4+1]-annulation strategy where this compound is a key reagent. acs.org
Temporary Phenylselenyl Group Installation for Subsequent Transformations
The phenylselenyl group can be strategically introduced into a molecule to facilitate a specific transformation and then subsequently removed. This "temporary protecting group" strategy is valuable in multi-step synthesis. organic-chemistry.org The installation is typically achieved by reacting an enolate or other nucleophile with this compound. mdpi.com
A classic application of this strategy is the Sharpless α,β-unsaturation of carbonyl compounds. For example, in the synthesis of an α,β-unsaturated δ-lactam, a δ-lactam was first protected and then treated with this compound to introduce a phenylselenyl group at the α-position. Subsequent oxidation of the resulting selenide with hydrogen peroxide leads to a syn-elimination, affording the desired α,β-unsaturated product. hkust.edu.hk This two-step sequence is a powerful method for introducing unsaturation.
The phenylselenyl group is considered temporary because it can be removed under specific conditions. However, its stability must be considered in the context of other protecting groups present in the molecule. For instance, the phenylselenyl group has been shown to be unstable under certain visible-light-mediated oxidative debenzylation conditions, which are used to remove benzyl (B1604629) ethers. nih.govacs.orgresearchgate.net This lability allows for its selective removal or highlights its incompatibility with certain reaction conditions, reinforcing its role as a temporary functional group that can be cleaved when no longer needed. mdpi.com
Stereoselective Synthesis with Phenylselenyl Chloride
Diastereoselective Control in Selenofunctionalization Reactions
Diastereoselective synthesis refers to the preferential formation of one diastereomer over others. inflibnet.ac.in In the context of selenofunctionalization, phenylselenyl chloride is a key electrophilic selenium reagent that enables the introduction of a phenylselenyl group into a molecule, often with a high degree of diastereoselectivity. nih.gov These reactions typically proceed through a cyclic seleniranium ion intermediate. The stereochemical outcome of the reaction is then determined by the nucleophilic attack on this intermediate, which is influenced by steric and electronic factors within the substrate. inflibnet.ac.innih.gov
A notable application of this is the hydroxy-selenenylation of allylic alcohols. The reaction of trans-allylic alcohols with this compound in an acetonitrile (B52724)/water mixture yields 2-phenylselenenyl-1,3-diols. nih.gov The intermediate seleniranium ion is attacked by a water molecule, and the stereochemistry of the resulting diol is influenced by the substituents on the starting alcohol. nih.gov Similarly, azido-selenenylation of allylic alcohols using this compound and sodium azide (B81097) can produce 2-phenylselenenyl-1,3-azido-alcohols with good diastereoselectivity. nih.gov
The diastereoselectivity of these reactions can be highly dependent on the substrate and reaction conditions. For instance, in the azido-selenenylation of a specific allylic alcohol, the ratio of diastereomers was found to be consistently around 87:13 under various conditions, including different amounts of sodium azide and solvents. nih.gov
Table 1: Diastereoselective Selenofunctionalization of Allylic Alcohol (1a) nih.gov
| Reagent System | Product(s) | Diastereomeric Ratio |
| PhSeCl, H₂O/CH₃CN | 2-phenylselenenyl-1,3-diol | 87:13 |
| PhSeCl, NaN₃ (3 eq.) | 2-phenylselenenyl-1,3-azido-alcohol | 87:13 |
| PhSeCl, NaN₃ (5 eq.) | 2-phenylselenenyl-1,3-azido-alcohol | 87:13 |
| PhSeCl, NaN₃ (10 eq.) | 2-phenylselenenyl-1,3-azido-alcohol | 87:13 |
Development and Application of Chiral Phenylselenyl Reagents for Enantioselective Transformations
While diastereoselective reactions control the relative stereochemistry between two or more stereocenters, enantioselective synthesis focuses on producing one of two enantiomers preferentially. wikipedia.org A key strategy to achieve this involves the use of chiral reagents. scbt.com In the field of organoselenium chemistry, this has led to the development of chiral phenylselenyl reagents, where a chiral auxiliary is attached to the selenium atom. These reagents can induce asymmetry in reactions with achiral substrates.
The development of chiral selenium compounds has become crucial for asymmetric synthesis, where they can act as intermediates, catalysts, or ligands to control enantioselectivity. nih.gov The synthesis of these chiral reagents often starts from readily available chiral molecules, such as amino alcohols. rsc.org For example, enantiomeric pyrrolidine (B122466) alcohols have been reacted with phenylselenyl cyanide (PhSeCN) and tributylphosphine (B147548) to produce chiral phenyl selenides with a complete inversion of configuration at the substitution center. researchgate.net
These chiral organoselenium compounds have found significant application as ligands in transition metal-catalyzed asymmetric reactions. rsc.org For instance, chiral phenylselenyl derivatives of Cinchona alkaloids have been used as ligands in palladium-catalyzed asymmetric allylic alkylation, achieving high yields and enantiomeric excesses (up to 98% ee). psu.edu
Ligand and Catalyst Design for Asymmetric Induction
Asymmetric induction is the process where a chiral feature in a catalyst, reagent, or substrate influences the formation of a specific enantiomer or diastereomer. wikipedia.org In reactions involving this compound, external asymmetric induction is a powerful strategy where a chiral catalyst or ligand is used to create a chiral environment around the reaction center. wikipedia.org
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. nih.gov These ligands coordinate to a metal center to form a chiral catalyst that can differentiate between enantiotopic faces of a substrate or transition states leading to different enantiomers. nih.gov Chiral selenium-containing compounds have emerged as a promising class of ligands for asymmetric catalysis due to their strong bonding with soft metals like palladium. psu.edu
Significant progress has been made in designing chiral ligands for various asymmetric transformations. For example:
Chiral Bis(oxazoline) Ligands: Have been used in the enantioselective imidation of aryl benzyl (B1604629) selenides, achieving modest enantioselectivity. nih.gov
Chiral Squaramide Catalysts: These have been employed in the enantioselective catalysis of selenosulfonates to α,β-unsaturated ketones, yielding products with high enantioselectivity (up to 90% ee). nih.gov They have also been used in highly enantioselective selenocyclization reactions. mdpi.com
Chiral N,N'-dioxide Cobalt(II) Complexes: These have catalyzed the asymmetric chemrevlett.com-sigmatropic rearrangement of allylic selenides to produce optically active selenides with excellent yields and enantioselectivities (up to 99% yield and 97% ee). nih.gov
Chiral P,Se-heterodonor Ligands: Have been successfully applied in palladium-catalyzed asymmetric allylic substitution reactions. researchgate.net
The effectiveness of a chiral ligand is often dependent on its structural and electronic properties, and a modular approach to ligand design allows for fine-tuning for specific reactions. nih.govmdpi.com
Table 2: Examples of Chiral Ligands/Catalysts in Asymmetric Selenylation Reactions
| Catalyst/Ligand System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |
| Chiral Phenylselenyl derivatives of Cinchona | Pd-catalyzed Asymmetric Allylic Alkylation | Allyl system and dimethyl malonate | Alkylated product | Up to 98% psu.edu |
| Chiral Squaramide Catalyst | Enantioselective addition of selenosulfonates | α,β-unsaturated ketones | α-selenyl and β-sulfonyl ketones | Up to 90% nih.gov |
| Chiral N,N'-dioxide Cobalt(II) Complex | Asymmetric chemrevlett.com-sigmatropic rearrangement | Allylic selenides and α-diazo pyrazoleamides | Chiral selenides | Up to 97% nih.gov |
| Chiral Ti(IV)-Ga(III)-Salen heterometallic catalyst | Asymmetric ring-opening | meso-epoxides and aryl selenols | β-arylseleno alcohols | Up to 97% nih.gov |
The continuous development of novel chiral ligands and catalysts is a vibrant area of research, promising even more efficient and selective methods for asymmetric synthesis involving organoselenium compounds. chinesechemsoc.org
Computational and Spectroscopic Approaches in Phenylselenyl Chloride Research
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of reactions involving phenylselenyl chloride. By modeling the electronic structure of molecules, DFT allows for the exploration of reaction mechanisms, prediction of outcomes, and understanding of the underlying electronic effects.
DFT calculations are instrumental in mapping the energy landscape of a chemical reaction, from reactants to products, via the transition state. This "reaction coordinate" provides critical insights into the feasibility and mechanism of a proposed transformation. For the addition of this compound to alkenes, DFT can be used to model the formation of the key episelenonium ion (seleniranium ion) intermediate and its subsequent ring-opening by the chloride anion or other nucleophiles.
Theoretical studies on analogous electrophilic additions have demonstrated that the activation energy (ΔE‡) and the geometry of the transition state can be precisely calculated. For instance, in the addition of a generic electrophile to an alkene, DFT can elucidate the bond-forming and bond-breaking processes occurring at the transition state. These calculations often reveal asynchronous transition states, where the formation of one new bond is more advanced than the other.
A representative DFT-calculated energy profile for the addition of an electrophile to an alkene would show the relative energies of the reactants, the transition state, and the intermediate.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |
| Reactants (Alkene + PhSeCl) | 0.0 | - |
| Transition State | Calculated Value | C-Se bond lengths, C-C bond length |
| Episelenonium Ion Intermediate | Calculated Value | C-Se bond lengths, C-C bond length |
Note: Specific calculated values would be dependent on the alkene, DFT functional, and basis set used in the study.
One of the significant applications of DFT in the context of this compound chemistry is the prediction of regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (syn vs. anti addition). By comparing the activation energies of the different possible pathways leading to various isomers, the favored product can be predicted.
For example, in the addition of this compound to a substituted alkene like styrene (B11656), DFT can be used to calculate the energies of the transition states leading to the Markovnikov and anti-Markovnikov products. The pathway with the lower activation energy will be the kinetically favored one. These theoretical predictions can then be compared with experimental observations to validate the computational model.
Experimental studies have shown that the addition of this compound to Z- and E-stilbene is highly stereoselective, yielding specific diastereomers. thieme-connect.de DFT calculations can rationalize these observations by modeling the approach of the electrophile to the alkene and the subsequent nucleophilic attack, taking into account steric and electronic factors that dictate the stereochemical outcome. nih.govnih.govresearchgate.net
| Alkene | Predicted Major Product (Regioisomer) | Predicted Diastereomer | Experimental Outcome |
| Propylene | Markovnikov | anti | Consistent with prediction |
| Styrene | Markovnikov | anti | Consistent with prediction |
| (Z)-Stilbene | - | threo | Consistent with prediction |
| (E)-Stilbene | - | erythro | Consistent with prediction |
Beyond ionic pathways, reactions involving this compound can also proceed through radical mechanisms. DFT is a valuable tool for studying the electronic structure of these radical intermediates, such as the phenylselenyl radical (PhSe•). Calculations can provide information on spin density distribution, which indicates the location of the unpaired electron, and bond dissociation energies (BDEs), which are crucial for understanding the feasibility of radical formation and reaction. ucsb.edulibretexts.orgarxiv.orgmasterorganicchemistry.com
For the phenylselenyl radical, DFT calculations can map the spin density, showing its delocalization over the selenium atom and the phenyl ring. researchgate.netresearchgate.net This delocalization contributes to the stability of the radical. Furthermore, the calculated bond dissociation energy of the Se-Cl bond in this compound can predict the propensity for homolytic cleavage to form the phenylselenyl radical.
| Radical Species | Calculated Parameter | Value | Significance |
| Phenylselenyl Radical (PhSe•) | Spin Density on Se | Calculated Value | Indicates the primary site of radical reactivity |
| Phenylselenyl Radical Cation (PhSe•+) | C-Se Bond Dissociation Energy | Calculated Value | Relates to the stability and fragmentation pathways of the radical cation |
Advanced Spectroscopic Characterization of Reaction Intermediates
While computational methods provide theoretical insights, advanced spectroscopic techniques offer direct experimental evidence for the existence and structure of transient species in reactions involving this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating reaction mechanisms by providing detailed structural information about reactants, products, and, in favorable cases, reaction intermediates. rsc.org In the context of this compound chemistry, multinuclear NMR, particularly 1H, 13C, and 77Se NMR, is invaluable. researchgate.netresearchgate.net
The episelenonium ion, a key intermediate in the electrophilic addition of this compound to alkenes, has been characterized by NMR at low temperatures. The chemical shifts of the protons and carbons in the three-membered ring are significantly different from those in the starting alkene and the final product, providing a spectroscopic signature for this transient species.
77Se NMR spectroscopy is particularly informative due to the wide range of chemical shifts for selenium in different chemical environments, making it highly sensitive to changes in the coordination and oxidation state of the selenium atom. huji.ac.ilnorthwestern.edunih.govresearchgate.net The 77Se chemical shift of the episelenonium ion is distinct from that of this compound and the resulting β-chloroalkyl phenyl selenide (B1212193).
| Selenium Species | Typical 77Se Chemical Shift Range (ppm) |
| This compound (PhSeCl) | 1000 - 1200 |
| Episelenonium Ion | 800 - 1000 |
| Dialkyl Selenides | 200 - 400 |
Note: Chemical shifts are relative to a standard (e.g., Me2Se) and can be influenced by solvent and temperature. organicchemistrydata.orgnetlify.app
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a highly sensitive method for detecting and characterizing charged reaction intermediates. nih.gov In reactions of this compound, ESI-MS can be used to intercept and identify transient species such as the episelenonium ion.
By conducting the reaction in the solution phase and directly introducing the reaction mixture into the mass spectrometer, it is possible to observe the mass-to-charge ratio (m/z) of cationic intermediates. For instance, the reaction of this compound with an alkene in the presence of a silver salt (to abstract the chloride) can generate a stable enough concentration of the episelenonium ion to be detected by ESI-MS.
| Alkene | Intermediate | Expected m/z |
| Ethylene | [PhSe(C2H4)]+ | 185.98 |
| Cyclohexene | [PhSe(C6H10)]+ | 239.04 |
The identification of these transient species provides direct evidence for the proposed reaction mechanism and complements the insights gained from computational studies and NMR spectroscopy.
Catalytic Strategies and Sustainable Methodologies Employing Phenylselenyl Chloride
Phenylselenyl Chloride in Catalytic Cycles for Organic Transformations
This compound is utilized in various catalytic cycles where it is regenerated in situ, thus reducing the need for stoichiometric amounts of the selenium reagent. These catalytic applications often involve oxidation-reduction sequences, making PhSeCl a valuable tool in a range of organic transformations.
One prominent example is in the selenoxide elimination reaction to form α,β-unsaturated carbonyl compounds. wikipedia.org In this process, an enolate or enol is selanylated using PhSeCl. wikipedia.orgmdpi.comnih.gov The resulting α-phenylseleno carbonyl compound is then oxidized, typically with hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), to form a selenoxide which readily undergoes syn-elimination to yield the unsaturated product. wikipedia.org The catalytic cycle involves the reduction of the eliminated selenium species back to a PhSe(II) electrophile that can re-enter the cycle.
PhSeCl also serves as a catalyst in halolactonization reactions . For instance, it can catalyze chlorolactonization using N-chlorosuccinimide (NCS) as the chlorine source. acs.org The proposed mechanism involves the reaction of PhSeCl with the alkene to form an episelenonium ion, which is then attacked by the intramolecular carboxylic acid. The resulting lactone releases a selenium species that is re-oxidized by NCS to regenerate the active catalyst.
The versatility of PhSeCl in catalytic cycles is summarized in the table below, highlighting its role in various transformations.
| Transformation | Role of PhSeCl | Co-reagents/Oxidants | Product Type |
| Selenoxide Elimination | Selanylating agent | H₂O₂, mCPBA | α,β-Unsaturated carbonyls |
| Chlorolactonization | Catalyst | N-Chlorosuccinimide (NCS) | Chloro-lactones |
| Hydroxyselenenylation | Selenylating agent | Water | β-Hydroxy selenides |
| Dichlorination of Alkenes | Mediator | Electrochemical oxidation | cis-Dichloroalkanes |
Electrochemical Methods for this compound Mediated Reactions
Electrochemical methods offer a powerful and sustainable approach to regenerate catalysts and avoid the use of stoichiometric chemical oxidants. orientjchem.org In the context of PhSeCl chemistry, electrochemistry has been successfully applied to mediate reactions and enable catalytic turnovers.
A notable application is the electrochemical cis-dichlorination of alkenes . nih.govnih.govresearchgate.net In this reaction, PhSeCl is used as a catalyst, and an electric current is applied to drive the transformation. nih.govnih.govresearchgate.net The reaction mechanism involves a dual role for PhSeCl. nih.govnih.govresearchgate.netrsc.org It first reacts with the alkene to form a this compound-alkene adduct. nih.govrsc.org Simultaneously, PhSeCl is oxidized at the anode to generate phenylselenyl trichloride (B1173362) (PhSeCl₃). nih.govnih.govresearchgate.netrsc.org This electrochemically generated PhSeCl₃ then activates the alkene adduct, leading to the formation of the cis-dichlorinated product with high diastereoselectivity. nih.govnih.govresearchgate.netrsc.org Tetrabutylammonium (B224687) chloride (TBACl) often serves as both the supporting electrolyte and the chloride source. nih.govnih.govresearchgate.net
Electrochemical methods have also been explored for other PhSeCl-mediated transformations, such as the intramolecular oxidative oxyseleno-cyclization to produce selenyl-dihydrofurans. mdpi.com These electrosynthesis approaches are environmentally friendly alternatives for creating carbon-heteroatom bonds. mdpi.com The use of electricity as a "reagent" aligns with the principles of green chemistry by minimizing waste and avoiding harsh chemical oxidants. orientjchem.org
The following table summarizes key aspects of electrochemical reactions mediated by PhSeCl.
| Reaction | Role of PhSeCl | Electrochemical Process | Key Intermediates |
| cis-Dichlorination of Alkenes | Catalyst/Mediator | Anodic oxidation of PhSeCl | PhSeCl-alkene adduct, PhSeCl₃ |
| Oxyseleno-cyclization | Precursor to active species | Anodic oxidation | Seleniranium cation |
| C(sp²)–H Selenylation | Precursor to active species | Anodic oxidation | Phenyl selenium radical/cation |
Green Chemistry Principles in Organoselenium Methodologies with this compound
The application of green chemistry principles to organoselenium chemistry aims to develop safer, more efficient, and environmentally benign synthetic methods. ecoonline.comsigmaaldrich.comsigmaaldrich.com The use of PhSeCl in catalytic amounts, as opposed to stoichiometric quantities, is a significant step towards this goal, directly addressing the principle of catalysis over stoichiometric reagents. acs.orgnih.gov
The use of safer solvents is also a critical aspect of green chemistry. ecoonline.comsigmaaldrich.com Research into PhSeCl-mediated reactions has explored the use of ionic liquids as recyclable solvents and catalysts for transformations like oxyselenocyclization. researchgate.netrsc.org Ionic liquids can offer advantages in terms of low volatility and potential for reuse, reducing the environmental impact associated with traditional organic solvents. researchgate.net
Moreover, the development of one-pot, multicomponent reactions that utilize PhSeCl or its derivatives aligns with the principle of reducing derivatization steps and preventing waste. sigmaaldrich.comacs.orgbeilstein-journals.org These strategies improve efficiency by combining multiple synthetic operations into a single procedure, thereby saving time, energy, and resources.
The table below outlines how methodologies involving PhSeCl can align with several of the 12 Principles of Green Chemistry.
| Green Chemistry Principle | Application in PhSeCl Methodologies |
| Catalysis | Use of catalytic amounts of PhSeCl in reactions like chlorolactonization and electrochemical dichlorination. acs.orgacs.orgnih.gov |
| Atom Economy | Catalytic cycles and electrochemical regeneration minimize waste from the selenium reagent and oxidants. acs.org |
| Safer Solvents and Auxiliaries | Employment of ionic liquids as recyclable reaction media. ecoonline.comresearchgate.netrsc.org |
| Reduce Derivatives | Development of one-pot and multicomponent reactions to minimize intermediate isolation and purification steps. sigmaaldrich.comacs.orgbeilstein-journals.org |
| Inherently Safer Chemistry | Electrochemical methods avoid the handling of hazardous and unstable oxidizing agents. acs.orgnih.gov |
Q & A
Q. What are the established synthetic routes for phenylselenyl chloride, and what experimental precautions are critical for its purification?
this compound is typically synthesized via chlorination of phenylselenol or oxidative methods using selenium dioxide and hydrochloric acid. Key precautions include strict exclusion of moisture (due to its hydrolytic instability) and use of inert atmospheres (argon/nitrogen) during synthesis. Purification often involves vacuum distillation or recrystallization from anhydrous solvents like dichloromethane. Handling requires corrosion-resistant glassware and personal protective equipment (PPE) due to its toxicity and reactivity .
| Synthetic Method | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination of PhSeH | Cl₂ gas, 0°C, anhydrous CH₂Cl₂ | 70-85% |
| Oxidative synthesis | SeO₂, HCl, reflux | 60-75% |
Q. How can researchers reliably characterize this compound using spectroscopic and crystallographic techniques?
Nuclear magnetic resonance (¹H, ¹³C, ⁷⁷Se NMR) and mass spectrometry (EI-MS) are standard for structural confirmation. The ⁷⁷Se NMR signal typically appears at δ ~500–600 ppm. X-ray crystallography is recommended for definitive stereochemical analysis, as the Se–Cl bond length (~2.2 Å) and bond angles are critical for verifying molecular geometry. Ensure samples are prepared under inert conditions to prevent decomposition .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to its acute toxicity (oral LD₅₀: 25 mg/kg in rats) and corrosivity, researchers must use fume hoods, nitrile gloves, and sealed containment systems. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Storage requires airtight containers at 2–8°C under inert gas. Always consult safety data sheets (SDS) and institutional guidelines for emergency procedures .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in selenoxide elimination reactions?
Kinetic isotope effect (KIE) experiments and density functional theory (DFT) calculations are critical for probing transition states. Monitor reaction intermediates via in situ IR spectroscopy or stopped-flow techniques. For example, the β-hydride elimination step in selenoxide elimination can be studied using deuterated substrates to confirm concerted vs. stepwise pathways .
Q. What strategies resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?
Discrepancies in enantioselectivity may arise from trace moisture or impurities. Implement rigorous drying protocols (e.g., molecular sieves) and compare results across multiple batches. Use chiral HPLC or circular dichroism (CD) to verify enantiomeric excess (ee). Reproducibility can be enhanced by standardizing reaction conditions (solvent, temperature) and reporting detailed metadata .
Q. How can this compound be applied in electrochemical selenium-transfer reactions?
Cyclic voltammetry (CV) reveals redox potentials for Se–Cl bond activation. Pair with in situ X-ray absorption spectroscopy (XAS) to track selenium speciation. For example, this compound’s reduction potential (~−0.5 V vs. Ag/AgCl) facilitates its use as an electrophilic selenium source in cross-coupling reactions. Optimize electrolyte composition (e.g., TBAPF₆ in acetonitrile) to stabilize reactive intermediates .
Q. What advanced analytical methods validate this compound’s reactivity in complex matrices (e.g., biological systems)?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) can identify selenium-containing metabolites. For cellular studies, use inductively coupled plasma mass spectrometry (ICP-MS) to quantify selenium uptake. Confocal microscopy with selenium-specific fluorescent probes (e.g., BODIPY-Se) visualizes intracellular localization .
Methodological Guidance for Data Reporting
- Reproducibility : Document solvent purity, reaction stoichiometry, and equipment calibration in the Methods section. Use IUPAC nomenclature and SMILES notations for clarity .
- Data Contradictions : Employ statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate results using orthogonal techniques (e.g., NMR and Raman spectroscopy) .
- Ethical Compliance : Disclose funding sources, conflicts of interest, and ethical approvals (e.g., for toxicity studies) in accordance with journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
